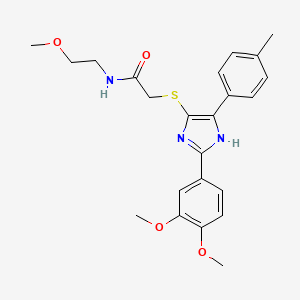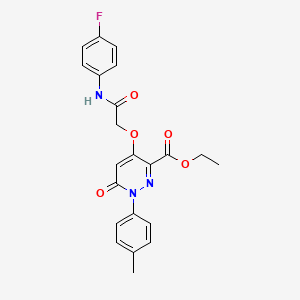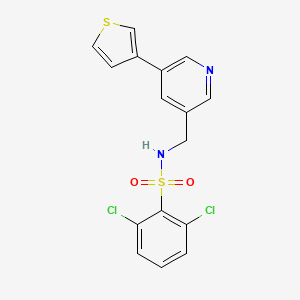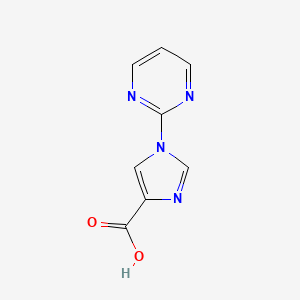
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. This compound is also known as Compound 25 and has been synthesized using different methods. The purpose of
Applications De Recherche Scientifique
Anion Tuning of Hydrogel Properties
A study by Lloyd and Steed (2011) discusses the ability of certain low molecular weight hydrogelators, such as 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, to form hydrogels in a range of acidic environments. The research emphasizes how the physical properties of these gels, including their morphology and rheology, can be tuned by varying the anion identity of the gelator. This suggests that compounds with urea functionalities might be useful in designing responsive hydrogel systems for applications in drug delivery and tissue engineering (Lloyd & Steed, 2011).
Synthesis and Reactivity
Smith et al. (1999) explored the lithiation of N′-aryl-N,N-dimethylureas, indicating that the reactivity and the course of lithiation can significantly differ based on the substituent in the aryl ring. This study highlights the utility of such compounds in synthetic chemistry for generating a variety of electrophilic reaction products, potentially applicable in the synthesis of pharmacologically active molecules (Smith, El‐Hiti, & Shukla, 1999).
Crystal Structure Analysis
Research by Jeon et al. (2014) on the crystal structure of flufenoxuron, a benzoylurea pesticide, provides insights into how specific structural features influence the interaction of such compounds with their targets. Understanding the crystal structure of these chemicals can inform the design of new compounds with improved efficacy and safety profiles for use in agriculture and pest management (Jeon, Kang, Lee, & Kim, 2014).
Fluorophosphorane Chemistry
The study by Dunmur and Schmutzler (1971) on the synthesis and properties of fluoro-1,2,4-phosphadiazetidin-3-ones provides an example of how fluorine-containing compounds can be synthesized and manipulated to explore their physical and chemical properties. Such research is foundational for developing new materials with potential applications in electronics, catalysis, and as fluorinating agents (Dunmur & Schmutzler, 1971).
Anticancer Activity
Feng et al. (2020) synthesized and evaluated a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for their antiproliferative activity against various cancer cell lines. This study underscores the potential of urea derivatives in medicinal chemistry as frameworks for developing new anticancer agents, demonstrating how structural modifications can impact biological activity and selectivity (Feng et al., 2020).
Propriétés
IUPAC Name |
1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O4/c1-27-14-8-12(9-15(28-2)17(14)29-3)21-18(26)20-10-16-22-23-24-25(16)13-6-4-5-11(19)7-13/h4-9H,10H2,1-3H3,(H2,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWQUWYJQXHCRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2971678.png)
![2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-methoxyphenyl)acetamide](/img/structure/B2971679.png)
![4,6-Dimethyl-2-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2971681.png)





![N-[1-[1-(2-Chloroacetyl)piperidin-4-yl]pyrazol-4-yl]-1,1-difluoromethanesulfonamide](/img/structure/B2971690.png)
![2-[1-(4-Methoxyphenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2971691.png)

![N-(2-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2971699.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2971701.png)